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molecular formula C8H4Cl2F2O B8442601 2,3'-Dichloro-2,2-difluoroacetophenone

2,3'-Dichloro-2,2-difluoroacetophenone

Cat. No. B8442601
M. Wt: 225.02 g/mol
InChI Key: UMSJOHBZAIZXHD-UHFFFAOYSA-N
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Patent
US05006563

Procedure details

A solution of 25 g of 3-bromochlorobenzene in 100 ml ether was added to a solution of 15.1 g of tetramethylenediamine, 52.4 ml of a 2.5M solution of n-butyllithium in hexane and 75 ml ether at -78° C. under nitrogen. After 1 hour, a solution of 31.0 g of ethyl chlorodifluoroacetate in 150 ml ether was added. After warming to room temperature, the reaction was poured into excess ammonium chloride solution and extracted with ether. The extracts were dried (Na2SO4) and evaporated. The residue was distilled (0.1 mm Hg) to give 14.7 g of an oil which was used directly.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:8])[CH:5]=[CH:6][CH:7]=1.NCCCCN.C([Li])CCC.[Cl:20][C:21]([F:28])([F:27])[C:22](OCC)=[O:23].[Cl-].[NH4+]>CCOCC.CCCCCC>[Cl:20][C:21]([F:28])([F:27])[C:22]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[CH:3]=1)=[O:23] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)Cl
Name
Quantity
15.1 g
Type
reactant
Smiles
NCCCCN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (0.1 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(=O)C1=CC(=CC=C1)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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